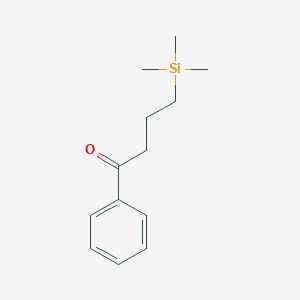
Acid Green 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid green 1, also known as Naphthol Green B, is a coordination complex of iron that is used as a dye. This compound is the sodium salt of Naphthol Green Y (C.I. 10005). The organic ligands each bind to iron as bidentate ligands through the nitrogen and the anionic phenoxide groups. Three such ligands are bound to the iron. As such the complex is chiral. This compound is used in histology to stain collagen.[3] Moreover, it is used for polychrome stains with animal tissue. For industry purposes Naphthol Green B is used for staining wool, nylon, paper, anoxidized aluminium and soap.
Wissenschaftliche Forschungsanwendungen
Biologie
Acid Green 1 kann als pH-Indikator in biologischen Studien verwendet werden . Es kann helfen, die Säure- oder Basizität einer Lösung zu verstehen, was für viele biologische Prozesse entscheidend ist. Beispielsweise funktionieren Enzyme am besten bei bestimmten Säure- oder Basenwerten .
Chemie
Im Bereich der Chemie wird this compound als pH-Indikator verwendet . Es hilft bei der Bestimmung des pH-Werts einer Lösung, was bei verschiedenen chemischen Reaktionen essenziell ist. Darüber hinaus wird es in der Fiktion oft als grün dargestellt, da es mit „gefährlichen“ Substanzen in Verbindung gebracht wird .
Medizin
this compound wird im medizinischen Bereich zur Einfärbung verschiedener industrieller Reinigungsprodukte, Seifen, Waschmittel, Autoreinigungsmittel, Wolle, Nylon, eloxiertem Aluminium, Leder, Schuhcreme und Papier verwendet . Es wird auch bei der Formulierung eines gastrointestinalen (GI)-Cocktails verwendet, einer Mischung aus Medikamenten, die helfen, die Symptome von Verdauungsstörungen zu lindern .
Umweltwissenschaften
this compound wurde hinsichtlich seiner Entfernung aus Abwasser durch geschichtete Doppelhydroxide untersucht . Dies ist in den Umweltwissenschaften von entscheidender Bedeutung, da es bei der Behandlung von Industrieabfällen hilft und so die Umweltverschmutzung reduziert.
Textilindustrie
this compound wird in der Textilindustrie für Färbeprozesse verwendet
Wirkmechanismus
Target of Action
Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.
Mode of Action
The interaction of this compound with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .
Biochemical Pathways
Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.
Pharmacokinetics
This compound is water-soluble , which could potentially influence its distribution and elimination in a biological system.
Result of Action
The primary result of this compound’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making this compound suitable for various industrial and commercial applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .
Eigenschaften
CAS-Nummer |
19381-50-1 |
|---|---|
Molekularformel |
C30H18FeN3Na3O15S3 |
Molekulargewicht |
881.5 g/mol |
IUPAC-Name |
trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron |
InChI |
InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3 |
InChI-Schlüssel |
VLBLPLXOYXEXJK-UHFFFAOYSA-K |
SMILES |
C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |
Isomerische SMILES |
C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Fe+3] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] |
Key on ui other cas no. |
19381-50-1 |
Physikalische Beschreibung |
NKRA |
Synonyme |
Green 1; Green PL; CI 10020; 75.0%(E); MIDORI401; dandcgreen1; CI NO 10020; ACID GREEN 1; D & C Green 1; naptholgreenb |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)

